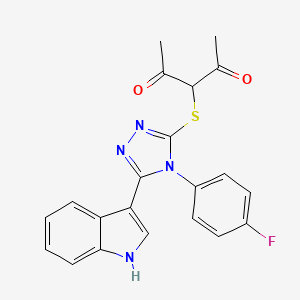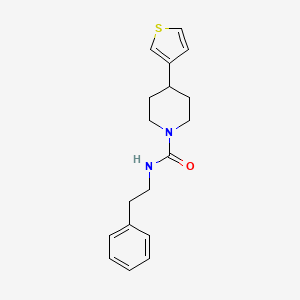
4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a piperidine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the proliferation of cancer cells. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory effects and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. One potential direction is the development of more potent and selective analogs of this compound for use in cancer and neurological disorder research. Another potential direction is the investigation of the synergistic effects of this compound with other drugs and therapies. Additionally, further research is needed to elucidate the specific mechanisms of action and identify potential biomarkers for the use of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to produce 4-(4-bromobenzyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride and triethylamine to yield 4-(4-bromobenzyl)-1-(phenylsulfonyl)piperidine. The final step involves the oxidation of the piperidine ring to produce this compound.
Applications De Recherche Scientifique
4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-bromophenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c20-16-8-6-15(7-9-16)14-19(18(22)23)10-12-21(13-11-19)26(24,25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQDVJOUAATCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)
![methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate](/img/structure/B2591754.png)


![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)
![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)
![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)


![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)

